3-chloro-N-(2,4-dichlorophenyl)propanamide chemical structure
3-chloro-N-(2,4-dichlorophenyl)propanamide chemical structure
An In-Depth Technical Guide to 3-chloro-N-(2,4-dichlorophenyl)propanamide
Abstract
This guide provides a comprehensive technical overview of 3-chloro-N-(2,4-dichlorophenyl)propanamide, a halogenated secondary amide. While specific research on this particular isomer is limited, this document synthesizes foundational chemical principles with data from closely related analogues to offer a robust resource for researchers and drug development professionals. The guide covers chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and safety considerations. To provide functional context, the known biological activity and mechanism of action of its well-studied isomer, Propanil (N-(3,4-dichlorophenyl)propanamide), are discussed as a comparative model.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the bedrock of scientific research. This section provides the key identifiers for 3-chloro-N-(2,4-dichlorophenyl)propanamide.
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Systematic IUPAC Name: 3-chloro-N-(2,4-dichlorophenyl)propanamide
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Molecular Formula: C₉H₈Cl₃NO
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Molecular Weight: 268.53 g/mol
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Chemical Class: Halogenated Anilide; Secondary Amide
Below is a 2D representation of the chemical structure, generated using Graphviz.
Caption: Figure 1: 2D Structure of 3-chloro-N-(2,4-dichlorophenyl)propanamide.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, stability, and bioavailability. While experimental data for this specific isomer is not widely published, the table below includes predicted values based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Weight | 268.53 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[1] |
| Melting Point | Predicted: ~100-120 °C | Analogy to isomers[2][3] |
| Boiling Point | Predicted: ~340-360 °C at 760 mmHg | Analogy to isomers[4] |
| Water Solubility | Predicted to be low | Analogy to Propanil (<225 mg/L)[1][5] |
| LogP (Octanol/Water Partition) | Predicted: ~3.2-3.5 | Analogy to isomers[6] |
| Stability | Stable under normal conditions; hydrolyzes in strong acid or base[5] | Chemical Principle |
| Hazardous Decomposition | Thermal decomposition may release irritating gases like hydrogen chloride and nitrogen oxides.[7] | Chemical Principle |
Synthesis Protocol: Amidation of 2,4-Dichloroaniline
The most direct and common method for synthesizing N-aryl amides is through the nucleophilic acyl substitution reaction between an aniline and an acyl chloride. This process, a variant of the Schotten-Baumann reaction, is reliable and high-yielding.
Causality and Experimental Rationale
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Reactant Choice: 2,4-dichloroaniline is the source of the substituted phenyl ring, and 3-chloropropanoyl chloride provides the propanamide backbone. The acyl chloride is highly reactive, ensuring an efficient reaction with the aniline's nucleophilic amine group.
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Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used. These solvents dissolve the reactants without participating in the reaction.
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Base: A mild, non-nucleophilic base such as triethylamine (TEA) or pyridine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl drives the equilibrium towards the product and prevents the protonation and deactivation of the starting aniline.
Step-by-Step Methodology
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Preparation: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,4-dichloroaniline (1.62 g, 10 mmol).
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Dissolution: Dissolve the aniline in 50 mL of anhydrous dichloromethane (DCM).
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Base Addition: Add triethylamine (1.5 mL, 11 mmol, 1.1 equivalents) to the solution and stir for 5 minutes.
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Reactant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3-chloropropanoyl chloride (1.27 g, 10 mmol, 1.0 equivalent) dropwise over 15 minutes. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
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Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove residual acid), and 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product, 3-chloro-N-(2,4-dichlorophenyl)propanamide.
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Synthesis Workflow Diagram
Caption: Figure 2: Workflow for the synthesis of the target compound.
Analytical Characterization (Self-Validation)
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques are standard for characterizing such molecules.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. Expected signals for 3-chloro-N-(2,4-dichlorophenyl)propanamide would include:
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A triplet corresponding to the -CH₂Cl protons.
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A triplet corresponding to the -C(=O)CH₂- protons.
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Signals in the aromatic region (7-9 ppm) corresponding to the three protons on the dichlorophenyl ring.
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A broad singlet for the N-H proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This identifies the different carbon environments in the molecule.[8] Expected signals would include:
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A signal for the carbonyl carbon (~170 ppm).
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Multiple signals in the aromatic region for the six carbons of the dichlorophenyl ring.
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Signals for the two aliphatic carbons of the propanamide chain.
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FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies functional groups. Key expected absorbances are:
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N-H stretch (~3300 cm⁻¹).
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Aromatic C-H stretch (~3100 cm⁻¹).
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Amide C=O (carbonyl) stretch (~1670 cm⁻¹).
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C-Cl stretch (~700-800 cm⁻¹).
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Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For 3-chloro-N-(2,4-dichlorophenyl)propanamide, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (268.53 g/mol ). A characteristic isotopic pattern would be visible due to the presence of three chlorine atoms. Analytical methods using Gas Chromatography/Mass Spectrometry (GC/MS) are common for related compounds.[9]
Biological Activity and Mechanism of Action: A Comparative Analysis
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Propanil's Mechanism of Action: Propanil's primary herbicidal action is the inhibition of photosynthesis.[3][10] It specifically targets and blocks the electron transport chain at Photosystem II (PSII), a critical step in converting light energy into chemical energy.[10][11] This disruption prevents CO₂ fixation and leads to the buildup of reactive oxygen species, ultimately killing susceptible weeds.[3]
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Metabolic Selectivity: The reason Propanil can be used on crops like rice is due to metabolic selectivity. Rice plants possess a high concentration of an enzyme called aryl acylamidase (AAA).[3] This enzyme rapidly hydrolyzes Propanil into non-toxic 3,4-dichloroaniline and propionic acid.[11][12] Most weeds lack sufficient levels of this enzyme, causing the herbicide to accumulate to lethal concentrations.[3][12]
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Implications for the Title Compound: It is plausible that 3-chloro-N-(2,4-dichlorophenyl)propanamide could exhibit a similar mechanism of action. However, the different substitution pattern on the aromatic ring (2,4-dichloro vs. 3,4-dichloro) could significantly alter its binding affinity to Photosystem II and its susceptibility to hydrolysis by aryl acylamidase. This makes it a compelling candidate for comparative biological studies in agrochemical or life sciences research.
Safety, Handling, and Disposal
As a chlorinated aromatic amide, 3-chloro-N-(2,4-dichlorophenyl)propanamide should be handled with care, following standard laboratory safety protocols. The safety data for Propanil provides a relevant guide.[7][13][14][15]
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Hazards: This chemical is considered hazardous.[7][13] It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[7][14]
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Personal Protective Equipment (PPE):
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Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][13][15]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong acids, bases, and oxidizing agents.[7][15]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
References
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Greenbook.net (2015). Safety Data Sheet. Available at: [Link]
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Cheméo (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro-. Available at: [Link]
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Shardausa USA (2022). SAFETY DATA SHEET. Available at: [Link]
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Agrian (2011). MATERIAL SAFETY DATA SHEET. Available at: [Link]
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Meghmani Global (n.d.). Material Safety Data Sheet. Available at: [Link]
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U.S. Environmental Protection Agency (2025). 3-Chloro-N-(4-chlorophenyl)propanamide Properties. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Propanil. PubChem Compound Database. Available at: [Link]
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ResearchGate (n.d.). Chemical structure of propanil and its primary detoxification. Available at: [Link]
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National Institute of Standards and Technology (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Available at: [Link]
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Wikipedia (n.d.). Propanil. Available at: [Link]
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U.S. Environmental Protection Agency (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Available at: [Link]
- Google Patents (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
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SpectraBase (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. Available at: [Link]
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PubMed (n.d.). Mechanism of selective action of 3',4'-dichloropropionanilide. Available at: [Link]
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PubMed (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol.... Available at: [Link]
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EXTOXNET (1996). Propanil. Available at: [Link]
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